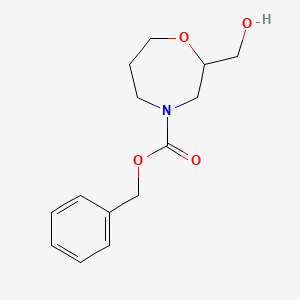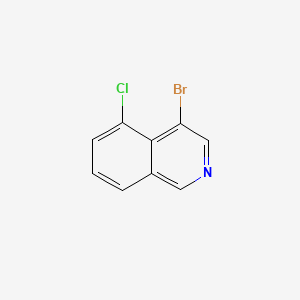
4-Bromo-5-chloroisoquinoline
カタログ番号 B567290
CAS番号:
1256787-17-3
分子量: 242.5
InChIキー: UXXDWKJBKXMGSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-chloroisoquinoline is a compound with the molecular formula C9H5BrClN and a molecular weight of 242.5 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-5-chloroisoquinoline is 1S/C9H5BrClN/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H . The InChI key is UXXDWKJBKXMGSQ-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-5-chloroisoquinoline are not mentioned in the search results, the compound’s synthesis involves a reagent-based cyclisation of 2-alkynyl benzyl azides .Physical And Chemical Properties Analysis
4-Bromo-5-chloroisoquinoline is a solid substance stored at room temperature .科学的研究の応用
Organic Synthesis
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : 4-Bromo-5-chloroisoquinoline is used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolones . These compounds are found in many natural products and synthetic pharmaceuticals .
- Methods of Application or Experimental Procedures : The synthesis involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides undergo this reaction to selectively afford either 4-bromoisoquinoline or 4-bromoisquinolones under different conditions. 4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc .
- Results or Outcomes : The methodology introduces a bromine into the products, making it more attractive for organic synthesis .
Biomedical Applications
- Specific Scientific Field : Biomedical Engineering
- Summary of the Application : The layer-by-layer (LbL) coating method is used for the surface engineering of biomaterials, which is crucial for their successful integration by the body . This method allows the functionalization of surfaces with proteins, which play a crucial role in several biological mechanisms .
- Methods of Application or Experimental Procedures : The LbL coating method is performed at room temperature in an aqueous medium and is based on the alternating deposition of macromolecules .
- Results or Outcomes : This method is versatile and simple, and it allows for the control of bacterial and mammalian cell fate .
Artificial Enzyme Research
- Specific Scientific Field : Nanotechnology
- Summary of the Application : Noble metal nanoclusters, which exhibit structural complexity and hierarchy comparable to those of natural proteins, have been increasingly pursued in artificial enzyme research .
- Methods of Application or Experimental Procedures : The protein-like structure of metal nanoclusters not only ensures enzyme-mimic catalytic activity, but also affords an unprecedented opportunity to correlate the catalytic performance with the cluster structure at the molecular or atomic levels .
- Results or Outcomes : The surface ligands and metal–ligand interface of metal nanoclusters are instrumental in influencing enzyme-mimic catalytic activities .
Biomedical Applications
- Specific Scientific Field : Biomedical Engineering
- Summary of the Application : The layer-by-layer (LbL) coating method is used for the surface engineering of biomaterials, which is crucial for their successful integration by the body . This method allows the functionalization of surfaces with proteins, which play a crucial role in several biological mechanisms .
- Methods of Application or Experimental Procedures : The LbL coating method is performed at room temperature in an aqueous medium and is based on the alternating deposition of macromolecules .
- Results or Outcomes : This method is versatile and simple, and it allows for the control of bacterial and mammalian cell fate .
Artificial Enzyme Research
- Specific Scientific Field : Nanotechnology
- Summary of the Application : Noble metal nanoclusters, which exhibit structural complexity and hierarchy comparable to those of natural proteins, have been increasingly pursued in artificial enzyme research .
- Methods of Application or Experimental Procedures : The protein-like structure of metal nanoclusters not only ensures enzyme-mimic catalytic activity, but also affords an unprecedented opportunity to correlate the catalytic performance with the cluster structure at the molecular or atomic levels .
- Results or Outcomes : The surface ligands and metal–ligand interface of metal nanoclusters are instrumental in influencing enzyme-mimic catalytic activities .
Safety And Hazards
特性
IUPAC Name |
4-bromo-5-chloroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXDWKJBKXMGSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
tert-Butyl 3-ethoxyazetidine-1-carboxylate
1314985-57-3
4-Bromo-2-(piperidin-4-yl)pyridine
1260848-37-0
5-Bromo-N-(tert-butyl)-2-chloronicotinamide
1247217-76-0

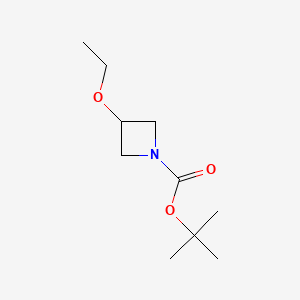
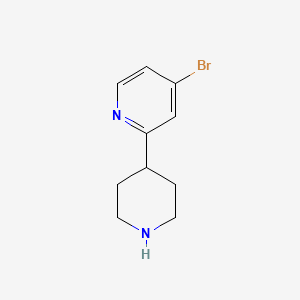
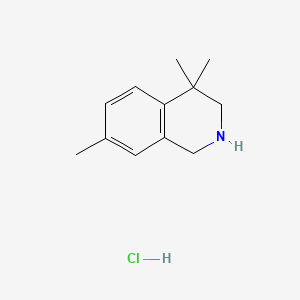
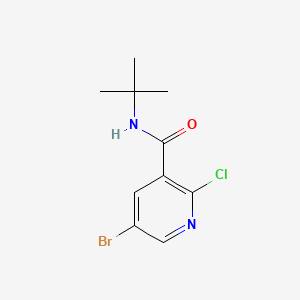
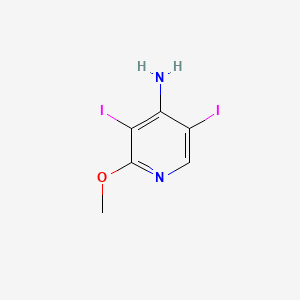

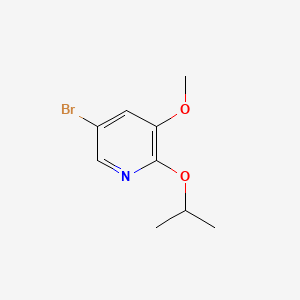
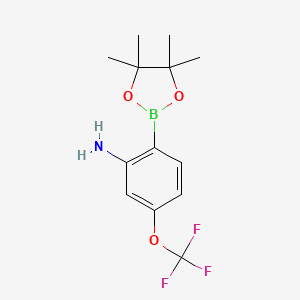
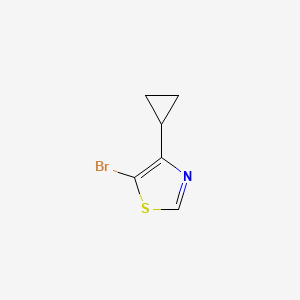
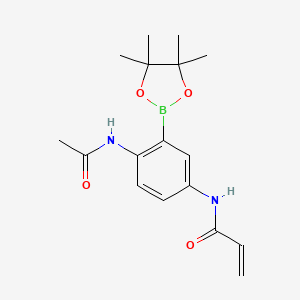
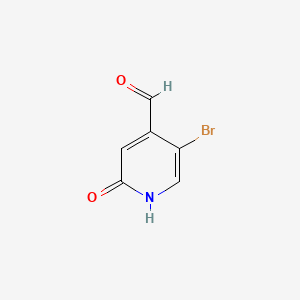
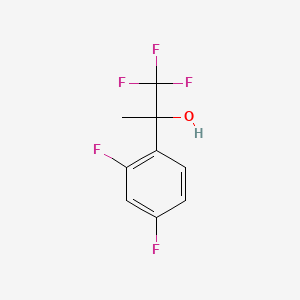
![5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567227.png)
